N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
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Description
The compound “N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide” is a sulfonamide derivative . Sulfonamides are a group of compounds known for their wide range of therapeutic effects, including antibacterial, antifungal, antiprotozoal, antithyroid, anti-inflammatory, and antihypertensive properties .
Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety, showing potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. These compounds have been synthesized to explore their therapeutic potential as valuable antibacterial agents, with some exhibiting potent activity comparable to established antibiotics like ciprofloxacin (Abbasi et al., 2016; Abbasi et al., 2020).
Enzyme Inhibitory Potential
Several studies have been conducted to investigate the enzyme inhibitory potential of similar compounds, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds have demonstrated substantial inhibitory activity, suggesting their potential application in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019; Irshad et al., 2016).
Anticancer Activities
The modification of sulfonamide compounds to include benzodioxane moieties has also been explored for their potential anticancer effects. These compounds have been evaluated against various cancer cell lines, showing promising results that suggest a potential for development into therapeutic agents for cancer treatment (Ahmed et al., 2018).
Synthetic Chemistry and Drug Development
Compounds with the benzodioxane moiety have been utilized as intermediates in the synthesis of various bioactive molecules. Their roles in drug development extend from serving as key intermediates in synthetic pathways to being potential drug candidates themselves due to their broad spectrum of biological activities (Fritz-Langhals, 1994).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O5S/c1-19(21-7-12-24-25(17-21)34-15-14-33-24)28-26(30)18-29(23-10-8-22(27)9-11-23)35(31,32)16-13-20-5-3-2-4-6-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,28,30)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOBDOEZLTXRP-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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